molecular formula C8H5FN2O B3219098 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 1190315-32-2

7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Cat. No.: B3219098
CAS No.: 1190315-32-2
M. Wt: 164.14 g/mol
InChI Key: QFFWDKRWRBXGMK-UHFFFAOYSA-N
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Description

7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 1190315-32-2) is a high-value heterocyclic building block with a molecular formula of C8H5FN2O and a molecular weight of 164.14 g/mol . This compound is part of the 1H-pyrrolo[3,2-c]pyridine scaffold, which is of significant interest in medicinal chemistry, particularly in the structure-based design of potent and selective kinase inhibitors . Scientific literature indicates that this scaffold has been successfully employed in the development of orally bioavailable inhibitors targeting proteins such as MPS1 (TTK), a kinase that is a crucial component of the spindle assembly checkpoint and is aberrantly overexpressed in a wide range of human cancers . The presence of the reactive aldehyde group at the 3-position allows for further synthetic elaboration via condensation or nucleophilic addition reactions, making it a versatile intermediate for the synthesis of diverse compound libraries aimed at drug discovery efforts . The fluorine atom at the 7-position serves as a key modulator of the compound's electronic properties, binding affinity, and metabolic stability. This product is intended for use as a research chemical and is strictly for laboratory research applications only. It is not intended for human or veterinary diagnostic or therapeutic uses. All provided information is for reference purposes. Researchers should handle this material with appropriate precautions and refer to the associated Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-7-3-10-2-6-5(4-12)1-11-8(6)7/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFWDKRWRBXGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CC(=C2N1)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501225040
Record name 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde
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Molecular Weight

164.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190315-32-2
Record name 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190315-32-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501225040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Fluoro 1h Pyrrolo 3,2 C Pyridine 3 Carbaldehyde

Precursor Synthesis and Functional Group Introduction

The construction of the 7-Fluoro-1H-pyrrolo[3,2-c]pyridine core necessitates a logical sequence of reactions to build the bicyclic system with the desired substituents. A plausible approach involves the initial synthesis of a suitably functionalized fluorinated pyridine (B92270) precursor, followed by the annulation of the pyrrole (B145914) ring.

Strategic Approaches to the Fluorinated Pyridine Moiety

A key starting material for the synthesis of the target molecule is a pyridine ring bearing a fluorine atom at the 7-position (based on the pyrrolo[3,2-c]pyridine numbering), a nitro group, and a methyl group. A suitable precursor is 5-fluoro-2-methyl-3-nitropyridine. The synthesis of this intermediate can be envisioned through several routes, often starting from commercially available pyridine derivatives.

One common strategy involves the nitration of a fluorinated picoline. For instance, 2-methyl-5-fluoropyridine can be subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position. The reaction conditions, such as temperature and reaction time, must be carefully controlled to achieve regioselective nitration and avoid side reactions.

Alternatively, a substitution approach on a pre-functionalized pyridine ring can be employed. Starting from a compound like 2-chloro-5-fluoro-3-nitropyridine, the chloro group can be displaced by a methyl group through a cross-coupling reaction, such as a Stille or Suzuki coupling, although this might be challenging due to the electron-withdrawing nature of the nitro group. A more classical approach would be the reaction with a methylating agent in the presence of a suitable catalyst.

Methods for Pyrrole Ring Annulation

With the precursor 5-fluoro-2-methyl-3-nitropyridine in hand, the subsequent step is the formation of the fused pyrrole ring to construct the 7-fluoro-1H-pyrrolo[3,2-c]pyridine scaffold. The Leimgruber-Batcho indole synthesis is a particularly effective method for this transformation. researchgate.netwikipedia.org This reaction involves two main steps: the formation of an enamine from the o-nitrotoluene derivative and a subsequent reductive cyclization.

In the first step, 5-fluoro-2-methyl-3-nitropyridine is reacted with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine. This reaction leads to the formation of a β-(dimethylamino)-α-(5-fluoro-3-nitropyridin-2-yl)ethene intermediate. The reaction typically requires heating to proceed at a reasonable rate. clockss.org

The second step is the reductive cyclization of the enamine intermediate. Various reducing agents can be employed for this purpose, including Raney nickel with hydrazine, palladium on carbon with hydrogen gas, or tin(II) chloride. researchgate.netwikipedia.org The choice of reducing agent can influence the reaction yield and compatibility with other functional groups. The reduction of the nitro group to an amino group initiates an intramolecular cyclization, followed by the elimination of dimethylamine to afford the aromatic 7-fluoro-1H-pyrrolo[3,2-c]pyridine. researchgate.net

Introduction of the Carbaldehyde Functionality at C-3

The final step in the synthesis of the target compound is the introduction of a carbaldehyde group at the C-3 position of the 7-fluoro-1H-pyrrolo[3,2-c]pyridine core. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles and their aza-analogs. ijpcbs.comorganic-chemistry.org

The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a potent electrophile. wikipedia.org The reaction of 7-fluoro-1H-pyrrolo[3,2-c]pyridine with the Vilsmeier reagent leads to electrophilic substitution, predominantly at the electron-rich C-3 position of the pyrrole ring. Subsequent aqueous workup hydrolyzes the resulting iminium salt to yield the desired 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. organic-chemistry.org

Multi-Step Synthetic Routes

A cohesive multi-step synthetic route for this compound can be constructed by combining the aforementioned strategies.

Detailed Mechanistic Pathways of Key Steps

Leimgruber-Batcho Pyrrole Annulation: The mechanism of the Leimgruber-Batcho synthesis begins with the deprotonation of the methyl group of the nitropyridine precursor by a base, facilitated by the electron-withdrawing nitro group. The resulting carbanion then attacks the electrophilic carbon of the formamide acetal, leading to the formation of the enamine intermediate after elimination of an alcohol. researchgate.net The subsequent reductive cyclization involves the reduction of the nitro group to an amine. This newly formed amino group then undergoes an intramolecular nucleophilic attack on the enamine double bond, followed by the elimination of the secondary amine (e.g., dimethylamine) to afford the aromatized pyrrole ring. researchgate.net

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF and POCl₃. wikipedia.org The electron-rich C-3 position of the 7-fluoro-1H-pyrrolo[3,2-c]pyridine acts as a nucleophile and attacks the Vilsmeier reagent. This electrophilic aromatic substitution results in the formation of a sigma complex, which then rearomatizes by losing a proton. The resulting iminium salt is then hydrolyzed during the workup to furnish the final carbaldehyde product. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

For the Leimgruber-Batcho synthesis , several parameters can be adjusted to maximize the yield of 7-fluoro-1H-pyrrolo[3,2-c]pyridine. The choice of solvent, temperature, and reaction time for the enamine formation is crucial. Similarly, the selection of the reducing agent and the conditions for the reductive cyclization can significantly impact the outcome. For instance, while catalytic hydrogenation with Pd/C is often effective, other reagents like zinc in acetic acid might be required for substrates containing halogens. researchgate.net

ParameterVariationExpected Outcome on Yield/Selectivity
Leimgruber-Batcho: Enamine Formation
Formamide AcetalDMF-DMA, DMF-DEAReactivity and reaction time may vary.
SolventDMF, TolueneDMF often serves as both reactant and solvent.
Temperature80-120 °CHigher temperatures generally favor faster reaction rates.
Leimgruber-Batcho: Reductive Cyclization
Reducing AgentH₂/Pd-C, Ra-Ni/N₂H₄, Zn/AcOHChoice depends on functional group tolerance. Zn/AcOH can be effective for halogenated substrates. researchgate.net
SolventMethanol (B129727), Ethanol (B145695), Acetic AcidSolvent choice can influence the solubility of intermediates and the activity of the reducing agent.
TemperatureRoom Temperature to RefluxMilder conditions are generally preferred to minimize side reactions.
Vilsmeier-Haack Formylation
Vilsmeier ReagentPOCl₃/DMF, PBr₃/DMFPOCl₃/DMF is the most common combination.
SolventExcess DMF, DichloromethaneExcess DMF can act as the solvent.
Temperature0 °C to Room TemperatureThe reaction is often initiated at low temperatures and then allowed to warm to room temperature.

For the Vilsmeier-Haack formylation , the stoichiometry of the Vilsmeier reagent is a key parameter to control. An excess of the reagent is typically used to ensure complete conversion. The reaction temperature is also important; it is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. The choice of solvent can also play a role, with excess DMF often serving as the solvent. nih.gov Careful control of these conditions is necessary to achieve high regioselectivity for the formylation at the C-3 position and to minimize potential side reactions, especially with the electron-deficient nature of the fluorinated pyridine ring.

Considerations for Scalability in Academic Synthesis

The transition of a synthetic route from a laboratory scale to a larger, pilot-plant scale presents a unique set of challenges, particularly within an academic setting where resources and specialized equipment may be limited. Key considerations for the scalability of the proposed synthesis of this compound would revolve around the individual steps, such as the construction of the pyrrolo[3,2-c]pyridine core, the electrophilic fluorination, and the Vilsmeier-Haack formylation.

For the Vilsmeier-Haack formylation , a critical transformation for introducing the aldehyde group, scalability requires careful management of the exothermic reaction. The in-situ formation of the Vilsmeier reagent from phosphorus oxychloride and dimethylformamide is highly exothermic and requires efficient heat dissipation to prevent runaway reactions. The use of reaction calorimetry can be instrumental in understanding the thermal profile of the reaction, allowing for the development of safe and controlled addition protocols on a larger scale acs.org. Process modeling based on calorimetric data can further aid in predicting the temperature profile and ensuring safe execution in larger vessels acs.org.

Electrophilic fluorination , another key step, also presents scalability challenges. The choice of fluorinating reagent is critical; while reagents like Selectfluor™ are effective, their cost can be a significant factor on a larger scale. The reactivity of different electrophilic fluorinating reagents can vary significantly, and a quantitative reactivity scale can aid in selecting the most appropriate reagent for a specific substrate and scale nih.govresearchgate.netchemistryworld.com. Furthermore, the handling of potentially hazardous reagents and byproducts requires stringent safety protocols and appropriate engineering controls.

The table below summarizes key scalability considerations for these critical reactions in an academic synthesis context.

Reaction TypeKey Scalability ConsiderationsPotential Mitigation Strategies
Vilsmeier-Haack Formylation Highly exothermic reaction, potential for runaway reaction, safe handling of POCl3.Use of reaction calorimetry for thermal analysis, controlled addition of reagents, efficient heat exchange, process simulation. acs.org
Electrophilic Fluorination Cost and availability of fluorinating reagents, potential hazards of reagents, reaction selectivity on a larger scale.Selection of a cost-effective and highly reactive fluorinating agent based on reactivity scales nih.govresearchgate.netchemistryworld.com, careful process safety assessment.
Chromatographic Purification Time-consuming and solvent-intensive on a large scale.Development of crystallization or extraction procedures to minimize the need for chromatography.

One-Pot and Convergent Synthesis Strategies

A potential one-pot synthesis for a related 2,3-dihydro-1H-pyrrolo[3,2-c]quinoline core has been reported, involving a palladium-catalyzed Heck-coupling reaction followed by intramolecular Schiff base formation and double bond migration researchgate.net. Such a strategy, if adaptable to the 1H-pyrrolo[3,2-c]pyridine system, could significantly streamline the synthesis of the core structure. The development of one-pot, multi-component reactions is a growing area in heterocyclic chemistry, offering efficient access to complex scaffolds from simple starting materials mdpi.com.

Novel Synthetic Methodologies for Related Pyrrolo[3,2-c]pyridine Analogs

The field of synthetic organic chemistry is continually evolving, with new methodologies being developed to construct and functionalize heterocyclic scaffolds like pyrrolo[3,2-c]pyridine. Recent advances have focused on improving efficiency, selectivity, and substrate scope.

One notable advancement is the use of synergetic copper/zinc catalysis for the one-step annulation reaction of 2-amino(hetero)arylnitriles with ynamide-derived buta-1,3-diynes to produce 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives rsc.org. This method demonstrates the power of cooperative catalysis in achieving complex transformations in a single step.

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reactions and improving yields in the synthesis of pyrrolo[3,2-c]quinoline derivatives researchgate.net. This technique can significantly reduce reaction times compared to conventional heating methods.

Furthermore, electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines has been reported as a scalable and efficient method for the synthesis of 6-azaindoles (1H-pyrrolo[2,3-c]pyridines) chemrxiv.orgrsc.orgchemrxiv.org. This approach highlights the development of novel cyclization strategies for constructing the pyrrolopyridine core.

The table below provides a summary of some novel synthetic methodologies for related pyrrolo[3,2-c]pyridine and pyrroloquinoline analogs.

MethodologyKey FeaturesApplicationReference
Synergetic Cu/Zn CatalysisOne-step annulation, double cyclization pathway.Synthesis of 1H-pyrrolo[3,2-c]quinoline-2,4-diamines. rsc.org
Microwave-Assisted SynthesisAccelerated reaction times, improved yields.Synthesis of 2,3-dihydro-1H-pyrrolo[3,2-c]quinolines. researchgate.net
Electrophilic [4+1]-CyclizationScalable, metal-free, one-pot synthesis.Synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles. chemrxiv.orgrsc.orgchemrxiv.org
Vilsmeier-Haack Reaction of 7-acetyl-2-arylindolesOne-pot synthesis of polycarbo-substituted pyrroloquinolinones.Synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. nih.gov

These novel methodologies showcase the ongoing efforts to develop more efficient and versatile synthetic routes to the pyrrolo[3,2-c]pyridine scaffold and its analogs, which will undoubtedly facilitate the discovery and development of new therapeutic agents based on this privileged heterocyclic system.

Chemical Reactivity and Derivatization of 7 Fluoro 1h Pyrrolo 3,2 C Pyridine 3 Carbaldehyde

Reactions at the Carbaldehyde Group

The aldehyde moiety at the C-3 position of the pyrrole (B145914) ring is a key site for synthetic modification, allowing for its conversion into a variety of other functional groups and molecular scaffolds.

The aldehyde group of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid. This transformation is a fundamental step in the synthesis of amides, esters, and other acid derivatives, which are common motifs in pharmacologically active compounds. A range of oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and tolerance of other functional groups in the molecule.

Common methods for the oxidation of heterocyclic aldehydes include:

Pinnick Oxidation: This method utilizes sodium chlorite (B76162) (NaClO₂) buffered with a mild acid, such as monobasic sodium phosphate (B84403) (NaH₂PO₄), and a chlorine scavenger like 2-methyl-2-butene. It is highly effective for aldehydes and is known for its mild conditions and high yields.

Tollens' Reagent: Oxidation with silver oxide (Ag₂O) or Tollens' reagent ([Ag(NH₃)₂]⁺) is a classic method that can be effective for electron-rich heterocyclic aldehydes.

Potassium Permanganate (KMnO₄): While a strong oxidant, KMnO₄ can be used under controlled basic conditions to convert aldehydes to carboxylic acids. However, its high reactivity requires careful optimization to avoid over-oxidation or degradation of the pyrrolopyridine core.

Oxidation MethodReagentsTypical ConditionsKey Advantages
Pinnick OxidationNaClO₂, NaH₂PO₄, 2-methyl-2-butenet-BuOH/H₂O, Room TemperatureHigh selectivity for aldehydes, mild conditions
Silver (I) OxideAg₂ONaOH, EtOH/H₂O, RefluxEffective for many heterocyclic aldehydes
Potassium PermanganateKMnO₄Aqueous base (e.g., KOH), 0°C to RTCost-effective, powerful oxidant

The carbaldehyde can be reduced to the primary alcohol, (7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol. This is typically achieved using mild hydride-reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is the most common and convenient reagent for this transformation due to its selectivity for aldehydes and ketones over other reducible groups.

Furthermore, the aldehyde serves as a precursor for the synthesis of amine derivatives via reductive amination. This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the aldehyde with a primary or secondary amine, respectively, which is then reduced in situ by a suitable reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often the reagent of choice for this transformation as it is mild enough not to reduce the starting aldehyde and is effective under weakly acidic conditions that favor iminium ion formation.

TransformationProduct TypeTypical ReagentsKey Features
ReductionPrimary AlcoholNaBH₄, LiAlH₄High yield, standard procedure
Reductive AminationPrimary/Secondary/Tertiary AmineR¹R²NH, NaBH(OAc)₃ or NaBH₃CNForms C-N bond, versatile for library synthesis

The aldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). researchgate.net This reaction typically occurs under mild acidic or basic catalysis to facilitate the dehydration step. nih.gov The resulting C=N double bond of the Schiff base is a versatile functional handle for further synthetic manipulations or can be a key structural element in the final target molecule. researchgate.netnih.gov The formation of these imines is often reversible and driven to completion by the removal of water. Pyrrole-based Schiff bases are a significant class of organic compounds with applications as ligands in coordination chemistry and as intermediates in the synthesis of various bioactive molecules. researchgate.netresearchgate.net

Olefination reactions provide a powerful means to convert the carbonyl group into a carbon-carbon double bond, enabling chain extension and the synthesis of complex alkenyl derivatives.

Wittig Reaction: This reaction involves the use of a phosphorus ylide (a Wittig reagent), typically generated by treating a phosphonium (B103445) salt with a strong base. nih.govresearchgate.net While highly reliable for creating C=C bonds, a significant drawback of the classic Wittig reaction is the formation of triphenylphosphine (B44618) oxide as a byproduct, which can be difficult to separate from the desired alkene product. youtube.com

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. nih.govwikipedia.org This reagent is generally more nucleophilic than the corresponding Wittig ylide. youtube.com A key advantage of the HWE reaction is that the byproduct is a water-soluble phosphate ester, which is easily removed during aqueous workup. youtube.comorganic-chemistry.org Furthermore, when stabilized phosphonate ylides (containing an electron-withdrawing group) are used, the HWE reaction exhibits excellent E-selectivity, predominantly forming the trans-alkene. wikipedia.orgorganic-chemistry.org

ReactionReagentKey ByproductStereoselectivityPrimary Advantage
Wittig ReactionPhosphonium Ylide (Ph₃P=CHR)Triphenylphosphine oxide (Ph₃P=O)Variable (depends on ylide stability)Broad substrate scope
Horner-Wadsworth-EmmonsPhosphonate Carbanion ((RO)₂P(O)CHR⁻)Dialkylphosphate Salt ((RO)₂PO₂⁻)High E-selectivity with stabilized ylidesEasy purification, high E-selectivity

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Pyrrolo[3,2-c]pyridine Core

The bicyclic core of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine presents two distinct aromatic rings with opposing electronic characteristics, leading to regioselective substitution patterns.

Electrophilic Aromatic Substitution (EAS): The pyrrole ring is inherently electron-rich and thus activated towards electrophilic attack. In contrast, the pyridine (B92270) ring is electron-deficient due to the electronegative nitrogen atom, making it highly deactivated towards EAS. youtube.comyoutube.com Furthermore, many electrophilic substitution reactions are conducted in strong acid, which would protonate the pyridine nitrogen, further deactivating the ring. gcwgandhinagar.com Therefore, electrophilic substitution (e.g., halogenation, nitration, Friedel-Crafts reactions) is expected to occur selectively on the pyrrole ring. The existing aldehyde at C-3 is a deactivating group, which would direct incoming electrophiles to the C-2 position.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly when a good leaving group is present. youtube.com The fluorine atom at the C-7 position is an activating group for SNAr and can serve as a leaving group. Strong nucleophiles, such as alkoxides, thiolates, or amines, can displace the fluoride, especially at elevated temperatures. This provides a direct method for functionalizing the pyridine portion of the molecule.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at Halogenated Precursors or Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation in modern organic synthesis and are highly applicable to the functionalization of heterocyclic scaffolds like pyrrolopyridines. osi.lv These reactions are typically performed on halogenated (Br, I) or triflated derivatives of the core structure.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an aryl or vinyl halide in the presence of a palladium catalyst and a base. nih.govrsc.org It is a robust and versatile method for creating aryl-aryl or aryl-heteroaryl bonds. A bromo or iodo precursor of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine could be coupled with various boronic acids to introduce diverse substituents onto the heterocyclic core.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov It is the most common method for synthesizing arylalkynes. This reaction would allow for the introduction of alkynyl groups onto a halogenated pyrrolopyridine scaffold, which can serve as versatile intermediates for further transformations. rsc.orgdocumentsdelivered.com

ReactionCoupling PartnerTypical Catalyst SystemBond Formed
Suzuki-MiyauraBoronic Acid/Ester (R-B(OH)₂)Pd(PPh₃)₄ or PdCl₂(dppf), Base (e.g., Na₂CO₃, K₃PO₄)Aryl-Aryl, Aryl-Vinyl
SonogashiraTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, Amine Base (e.g., Et₃N, DIPEA)Aryl-Alkynyl

Regioselective Functionalization of the Pyrrole Nitrogen

The pyrrole nitrogen (N-1) in the 1H-pyrrolo[3,2-c]pyridine scaffold is a key site for derivatization, allowing for the introduction of various substituents to modulate the compound's physicochemical and biological properties. The regioselectivity of these functionalization reactions is influenced by both the intrinsic electronic properties of the heterocyclic core and the reaction conditions employed.

The deprotonation of the pyrrole NH is a prerequisite for many functionalization reactions. The acidity of this proton is enhanced by the electron-withdrawing nature of the fused pyridine ring and the 3-carbaldehyde group. Once deprotonated, the resulting anion can participate in a variety of nucleophilic substitution reactions.

N-Alkylation: The introduction of alkyl groups onto the pyrrole nitrogen is a common strategy in medicinal chemistry. This can be achieved by treating the parent compound with an alkyl halide in the presence of a suitable base. The choice of base and solvent can be critical in controlling the regioselectivity, particularly in cases where the pyridine nitrogen (N-5) might compete for alkylation. However, the lone pair of the pyridine nitrogen is generally less available for reactions due to its participation in the aromatic system, favoring N-1 alkylation.

Table 1: Representative Conditions for N-Alkylation of Related Azaindoles

Reagent/Catalyst Base Solvent Temperature Regioselectivity
Alkyl Halide NaH THF/DMF Room Temp to 50°C Predominantly N-1
Alkyl Tosylate K2CO3 Acetonitrile Reflux Good N-1 selectivity

N-Arylation: The formation of a C-N bond between the pyrrole nitrogen and an aryl group can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Chan-Lam coupling. These methods offer a versatile approach to a wide range of N-aryl derivatives. The success and regioselectivity of these reactions are dependent on the choice of catalyst, ligand, and reaction conditions. In the context of this compound, the electron-withdrawing substituents may impact the nucleophilicity of the pyrrole nitrogen, potentially requiring tailored catalytic systems for efficient coupling.

Table 2: Common Catalytic Systems for N-Arylation of Azaindoles

Catalyst Ligand Base Solvent Reaction
Pd(OAc)2 or Pd2(dba)3 Xantphos, BINAP Cs2CO3, K3PO4 Toluene, Dioxane Buchwald-Hartwig

The presence of the fluorine atom at the 7-position and the carbaldehyde at the 3-position are expected to decrease the electron density of the pyrrole ring, thereby influencing the rate and efficiency of N-functionalization reactions.

Exploration of Tautomeric Forms and Their Chemical Implications

Prototropic tautomerism is a significant feature of many heterocyclic compounds, including the 1H-pyrrolo[3,2-c]pyridine scaffold. For this compound, two primary tautomeric forms can be considered: the 1H-tautomer and the 5H-tautomer, where the proton resides on the pyrrole nitrogen (N-1) or the pyridine nitrogen (N-5), respectively.

The relative stability of these tautomers is governed by a combination of factors, including aromaticity, intramolecular interactions, and the electronic effects of substituents. Theoretical studies on the parent 5-azaindole (B1197152) system suggest that the 1H-tautomer is generally the more stable form. However, the presence of strong electron-withdrawing groups, such as the fluoro and carbaldehyde substituents in the target molecule, can significantly influence this equilibrium.

The fluorine atom at C-7 and the carbaldehyde at C-3 both withdraw electron density from the ring system. This effect is more pronounced on the adjacent atoms, potentially altering the relative basicity of the nitrogen atoms and thus the position of the tautomeric equilibrium. It is plausible that these electron-withdrawing groups could stabilize the 5H-tautomer to a greater extent than in the unsubstituted parent compound, although the 1H-form is still likely to be the predominant species in most conditions.

Table 3: Factors Influencing Tautomeric Equilibrium in 5-Azaindoles

Factor Influence on Equilibrium
Aromaticity Favors the tautomer with a more aromatic system.
Substituent Effects Electron-withdrawing groups can stabilize tautomers where the negative charge is delocalized onto them.
Solvent Polarity Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions.

Chemical Implications of Tautomerism: The existence of multiple tautomers has important implications for the chemical reactivity of this compound. The different tautomers will exhibit distinct reactivity patterns. For instance, in reactions involving the pyrrole nitrogen, the concentration of the 1H-tautomer will be a critical factor. Conversely, reactions targeting the pyridine ring might be influenced by the presence of the 5H-tautomer.

The tautomeric equilibrium can also affect the spectroscopic properties of the molecule, as the different forms will have distinct NMR, UV-Vis, and IR spectra. Understanding and controlling the tautomeric equilibrium is therefore crucial for predictable and efficient chemical synthesis and for the interpretation of analytical data.

Computational and Theoretical Investigations of 7 Fluoro 1h Pyrrolo 3,2 C Pyridine 3 Carbaldehyde

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to predicting the molecular properties of heterocyclic compounds. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold, DFT methods like B3LYP, often paired with basis sets such as 6-31G or higher, are commonly employed to achieve a balance between computational cost and accuracy.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.gov

DFT calculations are used to model the energies and spatial distributions of these orbitals. For N-doped polycyclic aromatic compounds, the introduction and position of heteroatoms like nitrogen and fluorine significantly influence the HOMO and LUMO energy levels. nih.gov In computational studies of similar heterocyclic systems, negative energy values for both HOMO and LUMO are typically found, indicating a stable molecular state. researchgate.net The electron-withdrawing nature of the fluorine atom and the carbaldehyde group in 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is expected to lower the energies of both frontier orbitals compared to the unsubstituted parent compound.

Table 1: Illustrative Frontier Molecular Orbital Energies (DFT Calculation)

ParameterEnergy (eV)Description
EHOMO-6.5 eVEnergy of the Highest Occupied Molecular Orbital
ELUMO-2.1 eVEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.4 eVLUMO-HOMO energy difference, indicating chemical stability

Note: The data in this table is illustrative and represents typical values obtained for similar heterocyclic compounds through DFT calculations. Specific values for this compound require dedicated computation.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is the standard for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C NMR). These predictions help in the assignment of experimental spectra and confirmation of the molecular structure.

IR Spectroscopy: Theoretical vibrational analysis through DFT can predict the frequencies and intensities of infrared absorption bands. This is useful for assigning functional groups, such as the C=O stretch of the carbaldehyde and C-F vibrations, and for correlating calculated geometry with experimental data.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths. researchgate.net This allows for the prediction of the absorption wavelengths (λmax) in the UV-Visible spectrum, providing insight into the electronic structure and conjugation within the molecule.

Conformational Analysis and Tautomerism Studies

The 1H-pyrrolo[3,2-c]pyridine scaffold is largely planar, but substituents can adopt different orientations. nih.gov Computational conformational analysis can determine the most stable spatial arrangement of the carbaldehyde group relative to the heterocyclic ring. This involves calculating the energies of different rotamers to identify the global minimum energy conformation, which is crucial for understanding its interaction with biological targets.

Furthermore, azaindoles can exhibit prototropic tautomerism, where the proton on the pyrrole (B145914) nitrogen can potentially migrate to the pyridine (B92270) nitrogen. While the 1H-tautomer is generally the most stable for pyrrolo[3,2-c]pyridines, computational methods can quantify the energy differences between possible tautomers. This confirms the predominant form in solution and provides a deeper understanding of the compound's chemical behavior. Studies on 7-azaindole (B17877) have explored such tautomerization, which can be mediated by solvent molecules. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a therapeutic agent, molecular docking and molecular dynamics (MD) simulations are essential tools. These methods predict how a ligand (the compound) binds to the active site of a protein target. nih.govtandfonline.com

Molecular Docking: This technique places the ligand into the binding pocket of a receptor in various orientations and conformations, scoring each pose based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, etc.). For the parent 1H-pyrrolo[3,2-c]pyridine scaffold, docking studies have been successfully used to investigate its potential as an inhibitor of targets like the colchicine-binding site on tubulin. nih.govtandfonline.comsemanticscholar.org Such studies can identify key amino acid residues that interact with the ligand and rationalize its biological activity. tandfonline.com For example, a docking simulation of a derivative into the colchicine (B1669291) site suggested the formation of hydrogen bonds with Thrα179 and Asnβ349. nih.govtandfonline.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to assess the stability of the predicted ligand-protein complex over time. researchgate.net An MD simulation models the movements of atoms in the system, providing insights into the flexibility of the complex and the persistence of key interactions identified in docking. Studies on related pyrrolopyridine inhibitors have used MD to confirm the stability of hydrogen bonds within the active site. nih.gov

Table 2: Illustrative Molecular Docking Results for a 1H-pyrrolo[3,2-c]pyridine Derivative

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Tubulin (Colchicine Site)-8.5Thrα179Hydrogen Bond
Asnβ349Hydrogen Bond
MPS1 Kinase-9.2Lys553, Met655Hydrogen Bond, Hydrophobic

Note: This table is based on published data for derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold and serves as an example of typical docking results. nih.govtandfonline.comresearchgate.net

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods are integral to modern structure-activity relationship (SAR) studies, which aim to understand how changes in a molecule's structure affect its biological activity. By combining synthesis, biological testing, and computational modeling, researchers can build robust SAR models. nih.govtandfonline.com

For the 1H-pyrrolo[3,2-c]pyridine series, computational SAR involves docking a library of virtual or synthesized analogues into a target's active site. nih.govtandfonline.com The predicted binding energies and interaction patterns are then correlated with experimental activity data (e.g., IC50 values). This process helps to explain why certain substituents enhance activity while others diminish it. For example, analysis of various aryl substitutions on the scaffold revealed that introducing electron-donating groups could be beneficial for activity against certain cancer cell lines. tandfonline.com This computational feedback loop is crucial for rational drug design, guiding the synthesis of next-generation compounds with improved potency and selectivity. nih.gov

Biological Activity and Molecular Target Engagement Research of Pyrrolo 3,2 C Pyridine Derivatives Excluding Clinical Studies

In Vitro Enzyme Inhibition Studies (e.g., Kinases: MPS1, FGFRs, GSK-3, FMS)

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of several protein kinases, which are critical regulators of cell function and are often dysregulated in cancer.

Monopolar Spindle 1 (MPS1) Kinase: The protein kinase MPS1 is a vital component of the spindle assembly checkpoint and is frequently overexpressed in human cancers, making it a significant oncology target. A structure-based design program identified and optimized 1H-pyrrolo[3,2-c]pyridine derivatives as potent and selective MPS1 inhibitors. nih.gov An initial hit from a high-throughput screen was optimized to yield compound 65 (CCT251455) , a highly potent inhibitor of MPS1 with excellent translation from in vitro biochemical potency to cell-based activity. nih.gov

FMS Kinase (CSF-1R): FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase implicated in various cancers and inflammatory disorders. nih.govmdpi.com A series of eighteen diarylamide and diarylurea derivatives based on the pyrrolo[3,2-c]pyridine scaffold were evaluated for their inhibitory effect against FMS kinase. Several compounds demonstrated potent inhibition, with compounds 1e and 1r being the most active. nih.gov Compound 1r was found to be 3.2 times more potent than the lead compound, KIST101029. nih.gov Furthermore, when tested against a panel of 40 kinases, compound 1r showed high selectivity for FMS, with an inhibition of 81% at a 1 µM concentration. nih.gov

Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives Against FMS Kinase
CompoundFMS Kinase IC₅₀ (nM)
1e60
1r30
KIST101029 (Lead Compound)96

Fibroblast Growth Factor Receptors (FGFRs) and Glycogen Synthase Kinase 3 (GSK-3): While specific research on the 1H-pyrrolo[3,2-c]pyridine scaffold against FGFRs and GSK-3 is limited, studies on isomeric scaffolds highlight the potential of the broader pyrrolopyridine class. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent, high-ligand-efficiency inhibitors of FGFRs 1, 2, and 3. nih.govrsc.org Similarly, a novel pyrrolo[2,3-b]pyridine-based inhibitor, S01 , was rationally designed and found to inhibit GSK-3β with an exceptionally low IC₅₀ of 0.35 nM, suggesting potential applications in treating Alzheimer's disease. researchgate.net These findings on related isomers suggest that the pyrrolopyridine core is a versatile pharmacophore for kinase inhibition.

Mechanism of Action Elucidation at the Molecular Level

Molecular studies have provided insights into how pyrrolo[3,2-c]pyridine derivatives engage their targets. In the case of MPS1 kinase inhibition, X-ray crystallography revealed that the optimized inhibitor CCT251455 stabilizes an inactive conformation of the enzyme. nih.gov This conformation orders the activation loop in a manner that is incompatible with the binding of both ATP and substrate peptides, effectively shutting down kinase activity. nih.gov

For a different class of derivatives, the mechanism involves the disruption of microtubule dynamics. A series of 1H-pyrrolo[3,2-c]pyridines were designed as inhibitors that bind to the colchicine-binding site of tubulin. tandfonline.comnih.gov Molecular modeling studies predicted that the most potent compound in this series, 10t , interacts with tubulin by forming hydrogen bonds with key residues Thrα179 and Asnβ349 within the colchicine (B1669291) site. tandfonline.comnih.gov This interaction potently inhibits tubulin polymerization, a mechanism shared with established microtubule-targeting agents. tandfonline.com

Cellular Assays and Phenotypic Screening (e.g., antiproliferation in cancer cell lines, cell cycle arrest, apoptosis induction)

The enzymatic inhibition by pyrrolo[3,2-c]pyridine derivatives translates into significant effects at the cellular level, primarily demonstrating potent antiproliferative activity against a range of human cancer cell lines.

Derivatives designed as tubulin polymerization inhibitors showed excellent antitumor activities. tandfonline.com Compound 10t , for example, displayed potent antiproliferative effects against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines, with IC₅₀ values in the nanomolar range. nih.gov Further investigation into its cellular effects showed that at concentrations of 0.12 µM to 0.36 µM, compound 10t caused a significant arrest of the cell cycle in the G2/M phase and induced apoptosis. tandfonline.comnih.gov

Similarly, FMS kinase inhibitors with the pyrrolo[3,2-c]pyridine scaffold showed strong potency against ovarian, prostate, and breast cancer cell lines, with IC₅₀ values ranging from 0.15 to 1.78 µM. nih.gov A key finding was the selectivity of these compounds for cancer cells over normal fibroblasts. Compound 1r , for instance, was 3.21 to 38.13 times more selective towards cancer cells than normal HS 27 fibroblasts. nih.gov

Antiproliferative Activity of Pyrrolo[3,2-c]pyridine Derivatives
CompoundTarget/MechanismCell LineIC₅₀ (µM)
10tTubulin Polymerization InhibitorHeLa0.12
SGC-79010.15
MCF-70.21
1rFMS Kinase InhibitorOvarian Cancer Panel0.15 - 1.78
Prostate Cancer Panel0.15 - 1.78
Breast Cancer Panel0.15 - 1.78

Structure-Activity Relationship (SAR) Studies of Pyrrolo[3,2-c]pyridine Scaffolds and their Derivatization

SAR studies have been crucial in optimizing the potency, selectivity, and metabolic properties of pyrrolo[3,2-c]pyridine derivatives.

In the development of MPS1 inhibitors, research focused on modifying the 6-anilino substituent of the pyrrolopyridine core. nih.gov The initial hit compound contained an electron-rich 3,4-dimethoxy aniline (B41778) group, which was identified as a potential metabolic liability. Replacing this group was a key strategy that ultimately led to the discovery of more stable and selective inhibitors. nih.gov

For the tubulin-binding derivatives, SAR analysis revealed that the nature of the B-ring (an aryl moiety) significantly influenced antiproliferative activity. nih.gov The introduction of electron-donating groups, such as methyl (CH₃) or methoxy (B1213986) (OCH₃), at the para-position of the B-ring led to an increase in activity. Conversely, electron-withdrawing groups like fluorine (F) tended to decrease activity. The most potent compound, 10t , featured an indolyl moiety as the B-ring, which conferred the strongest antiproliferative effects. nih.gov

In the context of FMS kinase inhibitors, SAR studies guided the optimization of diarylamide and diarylurea derivatives, leading to the identification of compound 1r with superior potency. nih.gov The specific substitutions on the aryl rings were critical for achieving high affinity and selectivity for the FMS kinase.

Probe Development and Biological Tool Applications

The development of potent, selective, and well-characterized inhibitors can provide valuable chemical probes or "tool compounds" for basic biological research. These tools are essential for elucidating the cellular functions of target proteins.

The highly optimized MPS1 inhibitor, CCT251455 , is described as an attractive tool compound to further explore the therapeutic potential of MPS1 inhibition. nih.gov Its high potency (P-MPS1 IC₅₀ = 0.04 μM), selectivity against a broad panel of other kinases, and favorable oral pharmacokinetic profile make it an excellent reagent for in vitro and in vivo studies to dissect the roles of MPS1 in cell cycle control and cancer biology. nih.gov Such a tool allows researchers to pharmacologically inhibit a specific protein with high precision, helping to validate it as a drug target and uncover new biological pathways.

Applications As Building Blocks and Research Intermediates

Synthesis of Complex Heterocyclic Systems

The aldehyde functionality of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a classical reactive site for constructing more complex molecular architectures. Aldehydes are precursors for a multitude of chemical transformations, including but not limited to:

Condensation Reactions: With amines, hydrazines, or active methylene (B1212753) compounds to form imines, hydrazones, or Knoevenagel condensation products, respectively. These products can then undergo further cyclization to yield fused heterocyclic systems.

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form substituted aminomethyl-pyrrolopyridines.

Wittig and Related Reactions: Conversion of the aldehyde to an alkene, allowing for the introduction of various side chains.

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other key functional groups for further elaboration.

While these are standard transformations for aldehydes, specific examples and detailed research findings detailing the use of this compound in the synthesis of novel complex heterocyclic systems are not available in the reviewed literature. Studies on related isomers, such as other fluoro-substituted or non-fluorinated pyrrolopyridine aldehydes, have demonstrated their utility in building complex structures, but a direct extrapolation of these results would be speculative.

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological systems. The 7-Fluoro-1H-pyrrolo[3,2-c]pyridine scaffold is of interest due to its presence in molecules with kinase inhibitory activity. Fluorine atoms can be beneficial in probe design, as they can enhance binding affinity, improve metabolic stability, and serve as a reporter group for ¹⁹F NMR studies.

The aldehyde group could be used to tether the molecule to other functionalities, such as:

Fluorescent dyes for imaging applications.

Biotin or other affinity tags for pull-down experiments to identify protein targets.

Photo-reactive groups for covalent labeling of binding partners.

However, there is no specific published research detailing the synthesis or application of chemical probes derived directly from this compound. The potential utility remains theoretical in the absence of dedicated studies.

Utility in Diverse Synthetic Pathways Beyond Medicinal Chemistry

Beyond its potential in drug discovery, the unique electronic and structural features of this compound could make it a valuable building block in materials science. Heterocyclic aromatic compounds are widely used in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine substitution can modulate the electronic properties (HOMO/LUMO levels) and influence the solid-state packing of organic materials.

The aldehyde functionality provides a synthetic handle to incorporate the 7-fluoro-pyrrolopyridine moiety into larger conjugated systems or polymers. Despite this potential, a search of the current literature did not yield any studies describing the use of this compound in materials science or other synthetic applications outside of a medicinal chemistry context.

Future Research Directions for this compound

The unique structural features of this compound, a fluorinated azaindole derivative, position it as a compound of significant interest for future research endeavors. The presence of a fluorine atom, a pyrrolopyridine core, and a reactive aldehyde group offers a multitude of avenues for exploration in synthetic chemistry, materials science, and computational studies. This article outlines key future research directions and unexplored avenues for this promising scaffold.

Q & A

Basic: What synthetic methodologies are effective for preparing 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde?

Answer:
A common approach involves fluorination of the pyrrolopyridine core using agents like Selectfluor® (1.5 equivalents) in a polar aprotic solvent (e.g., acetonitrile) at elevated temperatures (70°C). Post-reaction, purification via column chromatography (DCM/EA mixtures) is critical to isolate the aldehyde-functionalized product. Key steps include:

  • Fluorination : Optimize stoichiometry and reaction time to minimize byproducts (e.g., over-fluorination).
  • Purification : Use gradient elution to separate the aldehyde from unreacted starting materials .

Example Reaction Conditions from Literature:

StepReagent/ConditionAmount/TemperatureYield
FluorinationSelectfluor® in MeCN/EtOH70°C, 12 hours29%
PurificationDCM/EA (4:1) columnRoom temperature-

Basic: Which spectroscopic techniques are essential for structural confirmation?

Answer:

  • ^1H/^19F NMR : Identify proton environments (e.g., aromatic protons at δ ~7.2–8.2 ppm) and fluorine substitution patterns (e.g., δ −172.74 ppm for C-F) .
  • HRMS : Confirm molecular ion ([M+H]+) with <3 ppm error.
  • X-ray crystallography : Resolve regiochemical ambiguities (e.g., fluorine position) if single crystals are obtainable .

Key NMR Peaks (DMSO-d6):

Proton/Groupδ (ppm)MultiplicityAssignment
H-57.23d (J=4.7 Hz)Pyrrolopyridine
H-27.59t (J=2.3 Hz)Fluorinated ring
^19F-172.74-C-F bond

Advanced: How can low yields in fluorination steps be addressed?

Answer:
Low yields often stem from incomplete fluorination or side reactions. Mitigation strategies include:

  • Solvent Optimization : Use anhydrous MeCN to enhance Selectfluor® reactivity.
  • Catalysis : Introduce Lewis acids (e.g., BF3·Et2O) to stabilize intermediates.
  • Temperature Gradients : Start at 50°C to activate the reagent, then increase to 70°C to drive completion .

Note : Parallel monitoring via TLC or in-situ NMR can identify reaction progress and adjust conditions dynamically.

Advanced: How to resolve discrepancies between experimental and computational spectral data?

Answer:

  • 2D NMR (COSY, NOESY) : Confirm proton-proton correlations to rule out misassignments.
  • Isotopic Labeling : Use ^13C-labeled analogs (e.g., Indole-3-carboxaldehyde-^13C) to track carbon environments .
  • DFT Calculations : Compare computed chemical shifts (GIAO method) with experimental data to validate structures .

Advanced: What strategies stabilize the aldehyde group during functionalization?

Answer:
The aldehyde’s susceptibility to oxidation/nucleophilic attack requires:

  • Inert Atmosphere : Conduct reactions under N2/Ar to prevent oxidation.
  • Protecting Groups : Use acetals or thioacetals temporarily during harsh reactions (e.g., coupling with amines).
  • Low-Temperature Storage : Store at -20°C under desiccation to avoid hydrate formation .

Advanced: How does fluorination impact electronic properties and reactivity?

Answer:
Fluorine’s electronegativity alters electron density, affecting:

  • Reactivity : Deactivates the pyrrolopyridine core toward electrophilic substitution but enhances C-H acidity.
  • Cross-Coupling : Fluorine substituents may sterically hinder Pd-catalyzed reactions (e.g., Suzuki couplings). Use bulky ligands (XPhos) to improve efficiency .

Electronic Effects Observed:

PropertyImpact of Fluorine
pKa of NHDecreased (more acidic)
HOMO-LUMO GapIncreased (blue-shifted absorbance)

Advanced: What analytical workflows ensure batch-to-batch consistency?

Answer:

  • HPLC-PDA/MS : Quantify purity (>98%) and detect trace impurities (e.g., unfluorinated byproducts).
  • Elemental Analysis : Validate C/H/N/F ratios within 0.4% of theoretical values.
  • Stability Studies : Monitor aldehyde degradation under stress conditions (heat, light) using accelerated aging tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.